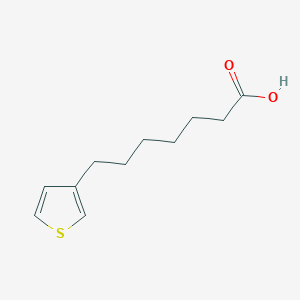

7-(3-Thienyl)heptanoic acid

Description

7-(3-Thienyl)heptanoic acid is a carboxylic acid derivative featuring a heptanoic acid backbone substituted at the 7-position with a 3-thienyl group (a sulfur-containing heterocyclic aromatic ring). This structural motif confers unique physicochemical properties, such as increased hydrophobicity and electronic effects due to the thiophene ring’s conjugation. For example, furan fatty acids (FuFAs) with similar substitution patterns are studied for their roles in biological systems and food chemistry .

Properties

IUPAC Name |

7-thiophen-3-ylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c12-11(13)6-4-2-1-3-5-10-7-8-14-9-10/h7-9H,1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAYKEVRCPFCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641427 | |

| Record name | 7-(Thiophen-3-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26420-23-5 | |

| Record name | 7-(Thiophen-3-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Thienyl)heptanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and heptanoic acid.

Reaction Conditions: The thiophene ring is functionalized to introduce a suitable leaving group, followed by a nucleophilic substitution reaction with heptanoic acid or its derivatives.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Amidation and Esterification Reactions

7-(3-Thienyl)heptanoic acid can undergo typical carboxylic acid reactions, such as amide bond formation and esterification , facilitated by coupling agents.

Key Observations from Analogous Compounds:

-

3-Thiopheneacetic acid (CAS 6964-21-2) reacts with amino acid esters (e.g., alanine iso-butyl ester) using carbodiimide reagents (e.g., EDC/HOBt) in chloroform or THF to form amides. Purification via silica gel chromatography yields products with >95% purity .

-

Reaction Conditions :

Substrate Reagent Solvent Temperature Time Yield 3-Thiopheneacetic acid EDC, HOBt, DIEA THF 20°C 20 h 69% Alanine iso-butyl ester P-EPC (polymeric EDC) Chloroform 23°C 96 h >95%

For this compound, similar conditions would likely yield thienyl-acylated amides or esters.

Cyclization and Intramolecular Reactions

Thiophene-substituted carboxylic acids can undergo acid-catalyzed cyclization to form fused-ring systems.

Example from 3-(3-Thienyl)propanoic Acid:

-

Treatment with P₂O₅ in methanesulfonic acid induces cyclization to 4H-cyclopenta[b]thiophen-6(5H)-one via intramolecular Friedel-Crafts acylation .

Substrate Reagent Conditions Product Yield 3-(3-Thienyl)propanoic acid P₂O₅, MeSO₃H RT, 1 h Cyclopenta[b]thiophenone 55%

This compound may form larger lactones or bicyclic structures under similar conditions, depending on chain conformation.

Reduction of Carboxylic Acid Derivatives:

-

Esters of this compound could be reduced to primary alcohols using NaBH₄ or LiAlH₄ .

-

Ketoreductases (e.g., SEQ ID NO:17) stereoselectively reduce ketones to alcohols, suggesting potential biocatalytic applications for modified derivatives .

Oxidation:

-

The thienyl group may undergo electrophilic substitution (e.g., sulfonation, halogenation) under standard aromatic reaction conditions.

Acidity and Salt Formation

The pKa of the carboxylic acid group is critical for its reactivity:

Scientific Research Applications

7-(3-Thienyl)heptanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(3-Thienyl)heptanoic acid involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Furan Fatty Acid Derivatives

- 7-(3,4-Dimethyl-5-pentylfuran-2-yl)-heptanoic acid (7D5): Structure: Differs by replacing the thienyl group with a 3,4-dimethyl-5-pentylfuran moiety. Properties: FuFAs like 7D5 are notable for their presence in fish oils and biological membranes. The furan ring enhances oxidative stability compared to unsaturated fatty acids. Applications: Used as biomarkers in lipidomics and studied for anti-inflammatory effects . Key Data: Molecular weight = 280.20 g/mol (C17H28O3) .

Pyridinyl-Substituted Heptanoic Acids

- 7-(3-Pyridinyl)heptanoic acid: Structure: Substitutes the thienyl group with a pyridine ring.

Triazole-Modified Heptanoic Acid Derivatives

- 7-[3-(4-Phenyl-[1,2,3]triazol-1-yl)-phenylcarbamoyl]-heptanoic acid methyl ester (YC-5–183): Structure: Incorporates a triazole-phenylcarbamoyl group instead of thienyl. Properties: The triazole ring enhances metabolic stability and binding affinity to biological targets like histone deacetylases (HDACs). Applications: Investigated as HDAC inhibitors for cancer therapy. Key Data: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with >95% purity .

Cyclopentenyl and Chromenyl Derivatives

- 7-(3-Hydroxy-5-oxo-1-cyclopenten-1-yl)-heptanoic acid methyl ester: Structure: Features a cyclopentenyl group linked to a methyl ester. Applications: Marketed globally for niche industrial applications; CAS 40098-26-8 .

- 4-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)heptanoic acid methyl ester: Structure: Chromenyl substitution instead of thienyl. Applications: Isolated from marine fungi, showing antimicrobial activity against Staphylococcus aureus .

Structural and Functional Analysis

Physicochemical Properties

*Predicted using fragment-based methods.

Market and Industrial Relevance

Biological Activity

Overview

7-(3-Thienyl)heptanoic acid is a chemical compound with the molecular formula C11H16O2S and a molecular weight of 212.31 g/mol. It features a heptanoic acid chain linked to a thiophene ring, positioning it within the fatty acids class. Its unique structure suggests potential applications in various biological and medicinal contexts.

The synthesis of this compound typically involves:

- Starting Materials : Thiophene and heptanoic acid.

- Reaction Conditions : Functionalization of the thiophene ring followed by nucleophilic substitution with heptanoic acid derivatives.

- Purification Methods : Techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Preliminary studies suggest that it may function as an inhibitor or activator of specific enzymes or receptors, which could lead to significant alterations in cellular processes. However, detailed investigations are required to fully elucidate these mechanisms.

In Vitro Studies

Recent research has focused on the compound's potential anti-cancer properties, particularly against various cell lines:

- Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

- Findings : Certain derivatives of thienyl fatty acids have shown promising antiproliferative effects, with IC50 values ranging from 5.1 to 22.08 µM in MCF-7 cells, indicating significant potential for therapeutic applications in oncology .

Case Studies and Research Findings

- Antiproliferative Activity :

- Mechanistic Insights :

Comparative Analysis of Biological Activities

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.1 - 22.08 | Inhibition of AKT/mTOR signaling |

| Thiazolidinone Derivative | MCF-7 | 1.27 - 1.50 | Induction of apoptosis |

| Quinazolinone-thiazolidinone Hybrid | A549 | 0.72 | EGFR inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.